N-[3-Cyanomethyl-1H-indol-5-yl]acetamide
Description
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-[3-(cyanomethyl)-1H-indol-5-yl]acetamide |
InChI |
InChI=1S/C12H11N3O/c1-8(16)15-10-2-3-12-11(6-10)9(4-5-13)7-14-12/h2-3,6-7,14H,4H2,1H3,(H,15,16) |
InChI Key |
AQVUPMKJDOYKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=C2CC#N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N-[3-Cyanomethyl-1H-indol-5-yl]acetamide
The synthesis of this compound typically involves the reaction of indole derivatives with cyanomethyl groups followed by acetamide formation. The compound can be synthesized through methods that involve:
- Reagents : Common reagents include cyanomethyl bromide, acetic anhydride, and various catalysts.
- Conditions : Reactions are often conducted under reflux in solvents such as dimethylformamide or dioxane to facilitate the formation of the desired product.
Anticancer Activity
This compound has shown promising anticancer properties in several studies:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been tested against human tumor cells and displayed significant antimitotic activity with mean growth inhibition values indicating its potential as an anticancer agent .
- Case Studies : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells at micromolar concentrations, suggesting its potential for further development into a therapeutic agent .
Neuroprotective Properties
Research indicates that derivatives of indole compounds, including this compound, may possess neuroprotective effects:
- Mechanism : These compounds can act as antioxidants, protecting neuronal cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of cyanomethyl group | Enhances anticancer activity |
| Acetamide moiety | Contributes to overall stability |
| Indole core | Essential for biological activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
N-(1H-Indol-3-yl)acetamide
- Structure : Acetamide at position 3 of the indole ring.
- Key Differences: Lacks the cyanomethyl group at position 3.
N-[(3R)-3-(Cyanomethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl]acetamide
- Structure : Similar to the target compound but includes a 1-methyl group and a 2-oxo group, rendering the indole ring partially saturated (2,3-dihydro).
- Key Differences : The 2-oxo group and methyl substitution alter conformational flexibility and electronic properties. The dihydroindole core may reduce aromaticity, affecting π-π stacking interactions .
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide)
- Structure : Acetamide on an ethyl side chain attached to position 3, with a 5-methoxy group.
- Key Differences: The methoxy group and ethyl spacer enable melatonin to bind melatonin receptors (MT₁/MT₂), whereas the target compound’s cyanomethyl group may favor alternative targets (e.g., kinases or cytochrome P450 enzymes) .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP* | Pharmacological Activity |
|---|---|---|---|---|---|
| N-[3-Cyanomethyl-1H-indol-5-yl]acetamide | C₁₂H₁₁N₃O₂ | 229.24 | 3-CH₂CN, 5-NHCOCH₃ | ~2.1 | Under investigation |
| N-(1H-Indol-3-yl)acetamide | C₁₀H₁₀N₂O | 174.20 | 3-NHCOCH₃ | ~1.3 | Not reported |
| N-[(3R)-3-(Cyanomethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl]acetamide | C₁₃H₁₃N₃O₂ | 243.27 | 3-CH₂CN, 5-NHCOCH₃, 1-CH₃, 2-O | ~1.8 | Not reported |
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 3-CH₂CH₂NHCOCH₃, 5-OCH₃ | ~1.1 | Sleep regulation, antioxidant |
*LogP values estimated using fragment-based methods.
- Bioactivity : Adamantane-containing indole derivatives (e.g., compounds in ) exhibit enhanced CNS penetration due to adamantane’s lipophilicity, whereas the target compound’s nitrile group may confer metabolic stability or serve as a hydrogen-bond acceptor .
Preparation Methods
Nitration and Reduction of 5-Aminoindole Derivatives
A foundational route begins with 5-nitro-1H-indole , which undergoes reduction to 5-amino-1H-indole using hydrogenation catalysts (e.g., Pd/C) or stoichiometric reductants like SnCl₂. Subsequent acetylation with acetic anhydride or acetyl chloride introduces the acetamide group. Cyanomethylation at the 3-position is achieved via Mannich-type reactions or alkylation with chloroacetonitrile under basic conditions.
Example Protocol
-
5-Nitro-1H-indole (1.0 equiv) is hydrogenated in ethanol with 10% Pd/C (0.1 equiv) under H₂ (1 atm) to yield 5-amino-1H-indole (87% yield).
-
Acetylation with acetic anhydride (1.2 equiv) in pyridine at 0–5°C affords N-(1H-indol-5-yl)acetamide (92% yield).
-
Cyanomethylation using chloroacetonitrile (1.5 equiv) and K₂CO₃ in DMF at 80°C for 12 hours yields the target compound (65% yield).
Key Limitations : Moderate yields in the cyanomethylation step due to competing polymerization of the indole nucleus.
Direct Cyanoalkylation via Ullmann Coupling
Recent advancements employ copper-catalyzed coupling to introduce the cyanomethyl group. 3-Bromo-1H-indol-5-ylacetamide reacts with acetonitrile derivatives in the presence of CuI and 1,10-phenanthroline, achieving C–C bond formation at the 3-position.
Optimized Conditions
-
Substrate: 3-Bromo-N-(1H-indol-5-yl)acetamide (1.0 equiv)
-
Cyanating agent: Potassium cyanomethyltrifluoroborate (1.2 equiv)
-
Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Solvent: DMSO, 100°C, 24 hours
-
Yield: 78%
Advantages : Improved regioselectivity and reduced side products compared to classical alkylation.
One-Pot Tandem Synthesis
Sequential Acetylation-Cyanomethylation
A streamlined one-pot method eliminates intermediate isolation steps. Starting with 1H-indol-5-amine , simultaneous acetylation and cyanomethylation are achieved using dual-reagent systems .
Procedure
-
1H-indol-5-amine (1.0 equiv) is treated with acetyl chloride (1.2 equiv) and chloroacetonitrile (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile.
-
The reaction is heated at 60°C for 8 hours, yielding N-[3-Cyanomethyl-1H-indol-5-yl]acetamide in 70% yield.
Mechanistic Insight : Base-mediated deprotonation of the indole nitrogen facilitates concurrent acetylation (at N1) and cyanomethylation (at C3).
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Indole Derivatives
Solid-phase methods enable scalable synthesis with simplified purification. Wang resin-linked 5-nitroindole is reduced to the amine, acetylated, and then cyanomethylated before cleavage.
Steps
-
Wang resin-bound 5-nitroindole is reduced with SnCl₂·2H₂O in DMF.
-
Acetylation with acetic anhydride/pyridine (1:2 v/v).
-
Cyanomethylation using chloroacetonitrile/DIEA in DMF.
-
Cleavage with TFA/H₂O (95:5) yields the target compound (62% overall yield).
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Drawbacks |
|---|---|---|---|
| Classical Linear | 65% | Simple reagents, no specialized catalysts | Low yield in cyanomethylation step |
| Ullmann Coupling | 78% | High regioselectivity, scalability | Requires expensive ligands |
| One-Pot Tandem | 70% | Reduced purification steps | Sensitivity to base stoichiometry |
| Solid-Phase Synthesis | 62% | High purity, scalable | Time-intensive resin functionalization |
Mechanistic and Kinetic Studies
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[3-Cyanomethyl-1H-indol-5-yl]acetamide and its analogs?
Answer: The synthesis typically involves coupling indole derivatives with acetamide groups via nucleophilic substitution or amidation. For example:
- Indole core functionalization : Acylation at the indole nitrogen (e.g., using 4-chlorobenzoyl chloride) followed by cyanomethylation at the 3-position via alkylation or Michael addition .
- Amide bond formation : Reacting activated esters (e.g., β-carboline derivatives) with amines under Pd-catalyzed conditions or using General Procedure I (NaH in DMF, 35°C, 8h) .
- Purification : Flash column chromatography (EtOAC/MeOH) and recrystallization yield pure compounds, as validated by H/C NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR spectroscopy : H NMR identifies protons on the indole ring (δ 6.8–7.5 ppm), cyanomethyl (δ ~3.8–4.2 ppm), and acetamide (δ ~2.1 ppm). C NMR confirms carbonyl (δ ~170 ppm) and nitrile (δ ~120 ppm) groups .
- HRMS : Exact mass analysis (e.g., [M+H]+) ensures molecular formula accuracy (e.g., CHNO requires m/z 218.082) .
- FTIR : Detects C≡N (2240 cm) and amide C=O (1650 cm) stretches .
Advanced Research Questions
Q. How can researchers optimize the low yields observed in cyanomethyl-indole acetamide synthesis (e.g., 6–17% in prior studies)?
Answer:
- Catalyst screening : Pd(dba)/BINAP systems enhance coupling efficiency in Minisci-type reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of indole intermediates .
- Temperature control : Stepwise heating (e.g., 35°C for amidation, 120°C for deprotection) minimizes side reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (unexplored for this compound but validated in analogous indole systems) .
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
Answer:
- Apoptosis assays : Measure Bcl-2/Mcl-1 inhibition using flow cytometry (Annexin V/PI staining) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Kinase profiling : Test selectivity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding assays .
Q. How do structural modifications (e.g., substituents on the indole ring) influence bioactivity?
Answer:
- Electron-withdrawing groups (Cl, NO) : Enhance apoptosis induction (e.g., 10j in showed 8% yield but high cytotoxicity) .
- Bulkier substituents (naphthyl, pyridyl) : Improve solubility but may reduce membrane permeability (validated in analogs like 10k and 10m) .
- Cyanomethyl vs. hydroxyethyl : Cyanomethyl increases electrophilicity, potentially enhancing kinase inhibition .
Q. How can computational methods resolve contradictions in SAR data for indole acetamides?
Answer:
- Molecular docking : Predict binding modes to targets like Galectin-3 or Bcl-2 using AutoDock Vina .
- MD simulations : Analyze conformational stability (e.g., lactosylacetamide derivatives in ) to correlate flexibility with activity .
- QSAR models : Use Hammett constants () and logP values to rationalize substituent effects on cytotoxicity .
Q. Data Contradiction Analysis
Q. Why do some indole acetamides exhibit variable activity across cell lines despite similar substituents?
Answer:
- Cell-specific uptake : Differences in ABC transporter expression affect intracellular accumulation .
- Metabolic stability : Cyano groups may undergo hydrolysis in certain cell lines (e.g., HepG2 vs. MCF-7) .
- Off-target effects : Non-selective kinase inhibition (e.g., thenylchlor analogs in ) complicates SAR interpretation .
Q. Methodological Best Practices
- Purification : Always use preparative HPLC for polar intermediates to remove unreacted cyanomethyl precursors .
- Data validation : Cross-reference NMR shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) to confirm assignments .
- Biological replicates : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
